Propanamide, 3-(butylthio)-
CAS No.: 10156-44-2
Cat. No.: VC18862592
Molecular Formula: C7H15NOS
Molecular Weight: 161.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10156-44-2 |
|---|---|
| Molecular Formula | C7H15NOS |
| Molecular Weight | 161.27 g/mol |
| IUPAC Name | 3-butylsulfanylpropanamide |
| Standard InChI | InChI=1S/C7H15NOS/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H2,8,9) |
| Standard InChI Key | KUWXCAISLIAEMR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCSCCC(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Propanamide, 3-(butylthio)-, possesses the molecular formula C₇H₁₅NOS and a molecular weight of 161.26 g/mol. The compound features a propanamide core (CH₃CH₂CONH₂) with a butylthio (-S-C₄H₉) group attached to the β-carbon of the propane chain. This substitution introduces a hydrophobic moiety, enhancing the molecule’s lipid solubility and potential membrane permeability . Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | ~261.8°C (estimated) |
| Density | 0.859 g/cm³ (analogous) |
| LogP (Partition Coefficient) | 3.32 (predicted) |
| Hydrogen Bond Acceptors | 2 |
The sulfur atom in the butylthio group facilitates unique electronic interactions, such as hydrogen bonding and hydrophobic contacts, which are critical for its biological activity .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of propanamide, 3-(butylthio)-, typically involves a multi-step process:
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Thioester Formation: Reacting a propanamide precursor with butylthiol in the presence of a coupling agent, such as di-2-pyridyldithiocarbonate (DPDTC), to form a thioester intermediate .
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Reductive Amination: Reducing the intermediate to introduce the primary amine group, followed by coupling with a chiral or racemic acid derivative to finalize the structure .
For example, in the synthesis of analogous TRPV1 antagonists, 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide derivatives were functionalized with thiols to yield compounds with enhanced antagonistic activity .
Structural Optimization
Modifications to the butylthio chain significantly impact biological efficacy:
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Chain Length: Shorter chains (e.g., propylthio) reduce hydrophobic interactions, while longer chains (e.g., pentylthio) decrease solubility .
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Branching: Branched derivatives (e.g., sec-butylthio) exhibit improved receptor binding compared to linear analogs due to steric effects.
Biological Activity and Mechanism of Action
TRPV1 Antagonism
Propanamide, 3-(butylthio)-, and its analogs demonstrate potent TRPV1 antagonism, a property critical for pain modulation. Key findings include:
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In Vitro Activity: Derivatives with butylthio substituents show half-maximal inhibitory concentrations (IC₅₀) as low as 40.4 nM against capsaicin-induced TRPV1 activation .
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Stereospecificity: The S-enantiomer of a related compound (24 S) exhibited 30-fold higher potency than the R-enantiomer, underscoring the importance of chiral centers in activity .
Analgesic Efficacy
In rodent neuropathic pain models, butylthio-containing propanamides reduced mechanical allodynia by >50% at doses of 10 mg/kg . This effect correlates with TRPV1 blockade, as evidenced by the inhibition of capsaicin-induced hypothermia in vivo .
Applications in Drug Discovery
Pain Management
The compound’s TRPV1 antagonism positions it as a candidate for chronic pain therapies, particularly for conditions like diabetic neuropathy and chemotherapy-induced peripheral neuropathy .
Agrochemistry
Preliminary studies suggest utility in crop protection, where thioamide derivatives disrupt insect nervous systems via analogous ion channel modulation.
Comparative Analysis of Thioamide Derivatives
| Compound | Target | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Propanamide, 3-(butylthio)- | TRPV1 | 40.4 | 3.32 |
| N-(4-butylthio)propanamide | TRPA1 | 120.7 | 2.98 |
| 2-Butylthio-pyridine analog | TRPV1 | 0.7 | 4.15 |
Data adapted from PMC studies .
Future Directions and Challenges
While propanamide, 3-(butylthio)-, shows promise, challenges remain:
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